2-Propyl-1H-imidazol-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-propylimidazol-1-amine |
InChI |
InChI=1S/C6H11N3/c1-2-3-6-8-4-5-9(6)7/h4-5H,2-3,7H2,1H3 |
InChI Key |
CGHRMZDFQGHOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propyl 1h Imidazol 1 Amine and Its Analogs
Established Synthetic Routes for Imidazole-Amine Compounds
The synthesis of imidazole-amine derivatives can be achieved through various established routes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. These methods can be broadly categorized into cyclization reactions, alkylation and condensation approaches, and multi-component reactions.
Cyclization Reactions Utilizing Imidazole (B134444) Precursors
Cyclization reactions are a cornerstone in the synthesis of the imidazole ring. These methods often involve the formation of the heterocyclic core from acyclic precursors, incorporating the necessary nitrogen and carbon atoms. For the synthesis of N-aminoimidazole derivatives, a common strategy involves the use of aminoguanidine (B1677879) or its derivatives. For instance, the condensation of α-haloketones with aminoguanidine can yield 2-aminoimidazole derivatives. While this method primarily furnishes 2-aminoimidazoles, modifications and subsequent reactions can be envisioned to achieve N1-amination.
Another approach involves the palladium-catalyzed carboamination of N-propargyl guanidines. This methodology allows for the construction of the 2-aminoimidazole ring with the concurrent formation of a C-C bond, offering a versatile route to variously substituted imidazole-amine compounds. nih.govacs.org
Alkylation and Condensation Approaches
Alkylation and condensation reactions are fundamental for modifying a pre-existing imidazole ring or for constructing the ring itself. N-alkylation of imidazoles is a common method to introduce substituents on the nitrogen atoms. rsc.org However, achieving regioselectivity in unsymmetrical imidazoles can be challenging. For the synthesis of N-arylmethyl-2-substituted benzimidazoles, a tandem N-alkylation-reduction-condensation process has been developed, highlighting the utility of these approaches in building complex imidazole structures. rsc.org
Condensation reactions are also pivotal. For example, the reaction of N-substituted α-aminoketones with formamide (B127407) under heat can produce 1,4-disubstituted imidazoles. wikipedia.org While not directly yielding an N1-amine, these methods are crucial for building the imidazole scaffold that can be further functionalized.
Multi-component Reactions in Imidazole Synthesis (e.g., Debus-Radziszewski synthesis)
Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step from three or more reactants. The Debus-Radziszewski imidazole synthesis is a classic and versatile MCR for the preparation of imidazoles. wikipedia.orgslideshare.netpharmaguideline.comscribd.com This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net A key advantage of this method is the ability to introduce a substituent at the C2 position by selecting the appropriate aldehyde. wikipedia.orgslideshare.net For instance, using butyraldehyde (B50154) in a Debus-Radziszewski synthesis would lead to a 2-propylimidazole (B1360336) core. google.comgoogle.com Modifications of this reaction, such as replacing ammonia with a primary amine, can lead to N-substituted imidazoles. wikipedia.org
The Van Leusen imidazole synthesis is another powerful three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgorganische-chemie.ch This reaction, when an aldimine is used, generates imidazoles. wikipedia.org The flexibility of choosing different aldehydes and amines to form the aldimine in situ allows for the synthesis of a wide variety of substituted imidazoles. organic-chemistry.orgorganische-chemie.ch
| Reaction Name | Reactants | Product | Key Features |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Substituted Imidazole | Versatile for C2-substitution. wikipedia.orgslideshare.net |
| Van Leusen Imidazole Synthesis | Aldehyde, Amine, TosMIC | Substituted Imidazole | Forms imidazoles from in situ generated aldimines. organic-chemistry.orgorganische-chemie.ch |
Targeted Synthesis of 2-Propyl-1H-imidazol-1-amine Scaffolds
The specific synthesis of this compound requires a strategy that ensures the correct placement of both the propyl group and the amine functionality. This can be approached by first constructing the 2-propylimidazole core followed by the introduction of the N1-amine, or through a convergent synthesis where the N1-amine is incorporated during the ring formation.
Strategies for Regioselective Propyl Substitution on the Imidazole Ring
The introduction of a propyl group specifically at the C2 position of the imidazole ring is a critical step. The most direct method to achieve this is through the Debus-Radziszewski synthesis, where butyraldehyde is used as the aldehyde component. google.comgoogle.com This reaction, with glyoxal (B1671930) and ammonia, would directly yield 2-propyl-1H-imidazole.
Alternatively, C-H activation and functionalization strategies offer a more modern approach. Palladium-catalyzed direct C2-arylation of imidazoles has been demonstrated, and similar methodologies could potentially be adapted for C2-alkylation. nih.govnih.gov These methods often require a directing group to achieve high regioselectivity.
The Van Leusen three-component reaction also provides a viable route. By forming an imine from an amine and butyraldehyde, and subsequently reacting it with TosMIC, a 1-substituted-5-(substituted)-imidazole can be obtained, which may not be the desired regioisomer. Careful selection of reactants and conditions is crucial for regiocontrol.
| Method | Reagents | Outcome |
| Debus-Radziszewski Synthesis | Glyoxal, Butyraldehyde, Ammonia | 2-Propyl-1H-imidazole |
| C-H Activation (Hypothetical) | 1H-imidazole, Propylating agent, Catalyst | 2-Propyl-1H-imidazole |
| Van Leusen Synthesis | Butyraldehyde, Amine, TosMIC | Substituted Imidazoles (regioselectivity can be an issue) |
Formation of the N1-Amine Moiety
Once the 2-propylimidazole core is synthesized, the final step is the introduction of the amine group at the N1 position. Direct N-amination of an existing imidazole ring is a challenging transformation. However, a known method for the N-amination of imidazoles involves the use of an electrophilic aminating agent. For example, the synthesis of 1-amino-2-(p-methoxyphenyl)imidazole (B8537487) has been achieved by treating 2-(p-methoxyphenyl)imidazole with O-diphenylphosphinylhydroxylamine after deprotonation with a strong base like sodium hydride. prepchem.com This method could be directly applicable to 2-propyl-1H-imidazole to yield the target compound, this compound.
An alternative strategy would be to incorporate the N-amino functionality during the cyclization process. This could potentially be achieved by modifying the Debus-Radziszewski synthesis to use hydrazine (B178648) or a protected hydrazine derivative in place of ammonia. However, the feasibility and regioselectivity of such a reaction would need to be experimentally determined. Similarly, cyclization reactions involving aminoguanidine derivatives with appropriate precursors could be designed to form the 1-aminoimidazole ring system directly. nih.govacs.org
| Approach | Reagents | Product |
| Direct N-Amination | 2-Propyl-1H-imidazole, NaH, O-Diphenylphosphinylhydroxylamine | This compound |
| Cyclization with Hydrazine derivative (Hypothetical) | Glyoxal, Butyraldehyde, Hydrazine | This compound |
Advanced Synthetic Techniques and Catalysis in the Preparation of this compound Derivatives
Modern synthetic approaches for imidazole derivatives, including analogs of this compound, increasingly rely on advanced techniques that offer improvements in efficiency, selectivity, and environmental impact over classical methods. These techniques often involve the use of sophisticated catalytic systems.
Metal-catalyzed reactions are fundamental in the synthesis of substituted imidazoles. Various transition metals, including copper, palladium, nickel, and rhodium, have been shown to effectively catalyze the formation of the imidazole ring through different mechanistic pathways. These processes often involve cross-coupling reactions to form key C-N and C-C bonds.
For the synthesis of a 2-alkyl-substituted imidazole like 2-propylimidazole, a potential precursor to this compound, a common approach is a modification of the Debus-Radziszewski reaction. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, butyraldehyde), and ammonia. While this reaction can be performed without a metal catalyst, the use of metal catalysts can significantly improve yields and reaction conditions. For instance, copper catalysts have been employed to facilitate the condensation and cyclization steps, leading to the desired 2-alkylimidazole.
A general representation of a metal-catalyzed synthesis of a 2-alkylimidazole is shown below:
Reaction Scheme:
Where R = Propyl
The choice of metal catalyst and ligands can influence the regioselectivity and efficiency of the reaction. For example, copper(I) and copper(II) salts are often used due to their favorable Lewis acidity and redox properties.
Illustrative Data on Metal-Catalyzed Synthesis of 2-Propylimidazole:
| Catalyst | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| CuCl | None | Ethanol (B145695) | 80 | 12 | 65 |
| Cu(OAc)₂ | Bipyridine | DMF | 100 | 8 | 78 |
| Pd(OAc)₂ | PPh₃ | Toluene | 110 | 6 | 72 |
| NiCl₂ | None | Methanol (B129727) | 65 | 18 | 58 |
This table presents hypothetical data based on general knowledge of similar reactions to illustrate the impact of different metal catalysts on the synthesis of a 2-propylimidazole precursor. Actual results may vary.
Following the formation of the 2-propylimidazole core, the introduction of the amino group at the N1 position can also be achieved through metal-catalyzed C-N bond-forming reactions. For instance, copper-catalyzed amination of the imidazole nitrogen using an appropriate aminating agent can be an effective strategy.
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of nitrogen-containing heterocycles. These catalysts are typically small organic molecules that can activate substrates through various modes of action, such as iminium or enamine activation.
In the context of synthesizing this compound analogs, organocatalysts can be employed in several key steps. For the formation of the imidazole ring itself, certain organic molecules can catalyze the condensation reactions involved in the Debus-Radziszewski synthesis. For example, Brønsted acids or bases can facilitate the formation of the necessary intermediates.
More specifically, N-heterocyclic carbenes (NHCs) have been shown to be versatile organocatalysts for a variety of transformations, including the synthesis of heterocyclic compounds. An NHC could potentially catalyze the formation of the 2-propylimidazole precursor from butyraldehyde and other reagents.
Furthermore, organocatalytic methods can be applied to the N-amination step. Chiral organocatalysts could potentially be used to achieve enantioselective amination if a chiral center is desired in the final product or its analogs.
Illustrative Examples of Organocatalysts in Imidazole Synthesis:
| Organocatalyst | Reaction Type | Substrates | Product |
| Proline | Aldol (B89426) Condensation | Aldehyde, Ketone | α,β-Unsaturated Carbonyl |
| Thiazolium Salts (NHC precursor) | Benzoin Condensation | Aldehydes | α-Hydroxy Ketone |
| Imidazole | Multicomponent Reaction | Aldehyde, Malononitrile, etc. | Functionalized Heterocycles |
This table provides examples of how different organocatalysts are used in reactions that can be relevant to the synthesis of imidazole precursors.
One-pot and solvent-free reaction protocols are highly desirable from a green chemistry perspective as they reduce waste, energy consumption, and simplify purification processes. asianpubs.org The synthesis of imidazole derivatives is well-suited to these approaches.
Solvent-free reactions, often conducted by grinding the reactants together or by heating a neat mixture, offer further environmental benefits. asianpubs.org For the synthesis of imidazole derivatives, solvent-free conditions have been successfully applied in multicomponent reactions, often with catalytic amounts of a solid-supported acid or base.
Comparison of Conventional vs. One-Pot Solvent-Free Synthesis:
| Parameter | Conventional Method | One-Pot, Solvent-Free Method |
| Number of Steps | Multiple | One |
| Solvent Usage | High | None or Minimal |
| Reaction Time | Long (hours to days) | Short (minutes to hours) |
| Work-up | Complex, multiple extractions | Simple, often direct filtration |
| Yield | Often moderate | Can be high |
This table provides a general comparison and highlights the advantages of one-pot, solvent-free approaches.
Optimization of Reaction Conditions for High Yield and Purity in this compound Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. This is a critical step in developing a robust and scalable synthetic route. The optimization process typically involves a systematic study of the effects of catalysts, solvents, temperature, reaction time, and stoichiometry of reactants.
The synthesis can be conceptually divided into two main stages: the formation of the 2-propylimidazole ring and the subsequent N-amination. Both stages require individual optimization.
Stage 1: Synthesis of 2-Propylimidazole
Based on the Debus-Radziszewski approach, key parameters to optimize include:
Aldehyde and Dicarbonyl Source: The purity and reactivity of butyraldehyde and glyoxal are crucial.
Ammonia Source: Ammonium (B1175870) acetate (B1210297) is a commonly used and effective source of ammonia. The molar ratio of ammonium acetate to the other reactants needs to be optimized.
Catalyst: If a catalyst is used (metal or organocatalyst), its loading and nature are critical.
Temperature and Time: The reaction temperature and duration must be carefully controlled to maximize product formation while minimizing side reactions.
Illustrative Data for Optimization of 2-Propylimidazole Synthesis:
| Entry | Ammonium Acetate (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | None | 100 | 24 | 45 |
| 2 | 3.0 | None | 100 | 24 | 55 |
| 3 | 3.0 | Cu(OAc)₂ (5) | 100 | 12 | 75 |
| 4 | 3.0 | Cu(OAc)₂ (5) | 120 | 8 | 82 |
| 5 | 4.0 | Cu(OAc)₂ (5) | 120 | 8 | 80 |
This hypothetical data table illustrates a typical optimization process where parameters are varied to find the optimal conditions for yield.
Stage 2: N-Amination of 2-Propylimidazole
The introduction of the amino group at the N1 position is a key step. A potential method involves electrophilic amination. The reaction conditions for this step would also require careful optimization:
Aminating Agent: The choice of the aminating agent is critical. Reagents like hydroxylamine-O-sulfonic acid or O-diphenylphosphinylhydroxylamine can be used.
Base: A suitable base is often required to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.
Solvent: The solvent can have a significant impact on the reaction rate and selectivity.
Temperature: The reaction temperature needs to be controlled to prevent decomposition of the aminating agent and the product.
Systematic screening of these parameters is essential to develop a high-yielding and clean process for the synthesis of this compound.
Chemical Reactivity and Derivatization of 2 Propyl 1h Imidazol 1 Amine
Reactivity of the Imidazole (B134444) Nitrogen and Ring System
The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. The lone pair of electrons on the N-1 nitrogen (part of the amino group in this specific molecule) and one electron from each of the four other ring atoms contribute to a sextet of π-electrons, fulfilling the criteria for aromaticity. nih.gov The N-3 nitrogen, with its lone pair in an sp2 orbital, acts as the primary site of basicity and coordination on the ring itself. stackexchange.com
The imidazole ring is electron-rich and, consequently, highly reactive towards electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are strongly influenced by the substituents on the ring. In 2-Propyl-1H-imidazol-1-amine, both the 2-propyl group and the 1-amino group are electron-donating, thus activating the ring for electrophilic attack.
Activating Groups: The 2-propyl group is a weakly activating alkyl group, while the 1-amino group is a strongly activating group.
Directing Effects: Both groups are ortho, para-directing. For the imidazole ring, this directs incoming electrophiles to the C-4 and C-5 positions. The combined activating influence of both substituents makes the ring significantly more nucleophilic than unsubstituted imidazole, favoring substitution at these positions. quora.com
Common electrophilic aromatic substitution reactions applicable to activated imidazole rings are summarized below.
| Reaction Type | Reagent(s) | Typical Electrophile | Expected Product(s) |
| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ | 4-Halo- and/or 5-Halo-2-propyl-1H-imidazol-1-amine |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro- and/or 5-Nitro-2-propyl-1H-imidazol-1-amine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 4-Acyl- and/or 5-Acyl-2-propyl-1H-imidazol-1-amine |
The imidazole ring is a well-established ligand in coordination chemistry, primarily through its basic sp²-hybridized imine nitrogen (N-3). wikipedia.org The primary amine at the N-1 position of this compound introduces a second potential coordination site. This allows the molecule to act as a bidentate ligand, chelating with metal ions to form stable five-membered rings. This bidentate N,N-ligation enhances the stability of the resulting metal complexes compared to monodentate imidazole ligands.
The molecule can coordinate with a variety of transition metal ions to form complexes with diverse geometries and properties.
| Metal Ion (Example) | Potential Coordination Mode | Complex Geometry (Example) | Potential Application |
| Copper(II) (Cu²⁺) | Bidentate (N-3, NH₂) | Square Planar / Distorted Octahedral | Catalysis, Model Compounds for Metalloenzymes |
| Zinc(II) (Zn²⁺) | Bidentate (N-3, NH₂) | Tetrahedral | Models for Zinc-containing Enzymes |
| Cobalt(II) (Co²⁺) | Bidentate (N-3, NH₂) | Tetrahedral / Octahedral | Catalysis, Pigments |
| Nickel(II) (Ni²⁺) | Bidentate (N-3, NH₂) | Square Planar / Octahedral | Catalysis, Material Science |
Reactivity of the Primary Amine Functionality
The primary amine group (-NH₂) at the N-1 position is a potent nucleophile and a key center for derivatization. Its reactivity is characteristic of typical primary amines.
As a nucleophile, the primary amine of this compound can attack electrophilic carbon centers, such as those in alkyl halides, leading to the displacement of a leaving group. msu.edu This reaction is a fundamental method for N-alkylation. The initial reaction with an alkyl halide (R-X) yields a secondary amine. This product, still being nucleophilic, can react further with another molecule of the alkyl halide to form a tertiary amine, which can ultimately be alkylated to a quaternary imidazolium (B1220033) salt.
| Reactant (Electrophile) | Product Type | General Structure |
| Alkyl Halide (e.g., CH₃I) | Secondary Amine | 2-Propyl-N-methyl-1H-imidazol-1-amine |
| Acyl Halide (e.g., CH₃COCl) | Amide | N-(2-Propyl-1H-imidazol-1-yl)acetamide |
| Epoxide (e.g., Ethylene Oxide) | β-Amino Alcohol | 2-((2-Propyl-1H-imidazol-1-yl)amino)ethan-1-ol |
Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. orientjchem.org The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. jptcp.com These Schiff base derivatives are important in the synthesis of various heterocyclic systems and as ligands in coordination chemistry.
| Carbonyl Reactant | Product Class | General Structure of Product |
| Benzaldehyde | Schiff Base (Imine) | (E)-N-Benzylidene-2-propyl-1H-imidazol-1-amine |
| Acetone | Schiff Base (Imine) | (E)-N-(Propan-2-ylidene)-2-propyl-1H-imidazol-1-amine |
| Salicylaldehyde | Schiff Base (Imine) | 2-(((E)-(2-Propyl-1H-imidazol-1-yl)imino)methyl)phenol |
Formation of Salts and Acid-Base Properties of this compound
The compound this compound possesses two primary basic centers: the sp²-hybridized nitrogen at the N-3 position of the imidazole ring and the sp³-hybridized nitrogen of the primary amine group. stackexchange.comwikipedia.org
Imidazole N-3 Basicity: The conjugate acid of imidazole has a pKa of approximately 7.0, making the N-3 nitrogen a moderately strong base. wikipedia.org
Primary Amine Basicity: Aliphatic primary amines typically have conjugate acid pKa values in the range of 10-11, making them stronger bases than the imidazole N-3 nitrogen. msu.edu
Due to its basic nature, this compound readily reacts with acids to form stable salts. nih.govpharmaguideline.com Protonation will likely occur preferentially at the more basic primary amine nitrogen, although in a sufficiently acidic medium, diprotonation to form a dicationic salt is possible. Salt formation is often used to improve the aqueous solubility and crystalline nature of amine-containing compounds.
| Acid Reactant | Salt Name |
| Hydrochloric Acid (HCl) | 2-Propyl-1H-imidazol-1-aminium chloride |
| Sulfuric Acid (H₂SO₄) | 2-Propyl-1H-imidazol-1-aminium sulfate |
| Nitric Acid (HNO₃) | 2-Propyl-1H-imidazol-1-aminium nitrate |
| Acetic Acid (CH₃COOH) | 2-Propyl-1H-imidazol-1-aminium acetate (B1210297) |
In-depth Analysis of this compound Reveals Limited Publicly Available Research for Derivatization Strategies
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical reactivity and derivatization of the specific compound, this compound, for the purpose of structure-activity relationship (SAR) studies remains largely unavailable in the public domain.
While the imidazole nucleus is a well-explored scaffold in medicinal chemistry, leading to a vast number of derivatives with diverse biological activities, research focusing specifically on this compound and its analogs is not readily found in published papers, patents, or academic reviews.
SAR studies are a cornerstone of drug discovery and development, systematically modifying a lead compound's structure to understand how these changes affect its biological activity. This process typically involves the synthesis of a library of analogs where different parts of the molecule are altered. For this compound, such a study would likely involve modifications at three key positions: the 2-propyl group, the imidazole ring itself, and the 1-amino group.
Hypothetical Derivatization Strategies for SAR Studies:
Based on general principles of medicinal chemistry and the known reactivity of related imidazole compounds, one could postulate several derivatization strategies that researchers might employ for SAR studies of this compound analogs.
Modification of the 2-Propyl Group: The size, lipophilicity, and electronic properties of the alkyl substituent at the 2-position could be systematically varied. This would involve synthesizing analogs with different alkyl chains (e.g., ethyl, butyl, isopropyl), branched chains, or cyclic structures. Introducing functional groups such as hydroxyl, ether, or amide moieties to the propyl chain would also be a common strategy to explore polar interactions with a biological target.
Substitution on the Imidazole Ring: The hydrogen atoms at the 4- and 5-positions of the imidazole ring are potential sites for substitution. Introducing small alkyl groups, halogens, or electron-withdrawing/donating groups could influence the electronic properties of the imidazole ring and its ability to participate in hydrogen bonding or other interactions.
Derivatization of the 1-Amino Group: The primary amino group at the 1-position is a key site for modification. It could be acylated to form amides, sulfonated to form sulfonamides, or reductively aminated to introduce various alkyl or aryl substituents. These modifications would significantly alter the basicity, polarity, and hydrogen bonding capacity of this part of the molecule.
Lack of Specific Research Findings:
While these general strategies can be proposed, the absence of specific research on this compound means that there are no publicly available data tables with research findings, such as IC50 or EC50 values, to quantify the effects of such modifications. The scientific community relies on published data to build upon existing knowledge, and in this case, the foundational research on this specific compound appears to be missing from accessible sources.
Therefore, a detailed and scientifically accurate article on the derivatization strategies for SAR studies of this compound analogs, complete with data tables and detailed research findings, cannot be generated at this time due to the lack of available information in the scientific literature. Further research would be required to synthesize and evaluate such analogs to establish any meaningful structure-activity relationships.
Molecular Structure, Conformational Analysis, and Electronic Properties of 2 Propyl 1h Imidazol 1 Amine
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Functional Groups (e.g., ¹H/¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of 2-Propyl-1H-imidazol-1-amine, one would expect to observe distinct signals corresponding to the protons of the propyl group (triplet for the terminal methyl, sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the imidazole (B134444) ring), the protons on the imidazole ring, and the protons of the amine group. Similarly, a ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule. Despite the predictability of these spectra, actual experimental data for this compound could not be located. For comparison, related but distinct compounds like 2-butyl-1H-benzo[d]imidazole have been characterized, showing the utility of NMR in identifying alkyl chains and heterocyclic ring systems. rsc.org Advanced 1D and 2D NMR techniques are routinely used for the structural elucidation of complex heterocyclic compounds. ipb.pt
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy provide insights into the functional groups and vibrational modes within a molecule. nih.gov For this compound, an IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the propyl and imidazole moieties, and C=N and C=C stretching vibrations within the imidazole ring. Raman spectroscopy would offer complementary information, particularly for the non-polar bonds. nih.gov Studies on similar molecules, such as 2-phenyl-2-imidazoline, have utilized both experimental and theoretical approaches to assign vibrational frequencies. scirp.org However, specific IR and Raman data for this compound are absent from the scientific record.
Mass Spectrometry for Molecular Ion Validation
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. An electron ionization mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₆H₁₁N₃). The fragmentation pattern would likely involve the loss of the propyl group or parts of it, as well as fragmentation of the imidazole ring. While mass spectra for related compounds like 1-(3-Aminopropyl)imidazole are available in databases, a specific spectrum for this compound has not been found. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique would reveal precise bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form. While the crystal structures of numerous imidazole derivatives have been determined, showcasing a variety of packing motifs and hydrogen bonding networks, no crystallographic data for this compound is currently available. mdpi.comresearchgate.netnih.gov
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular properties in the absence of experimental data.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) calculations could provide significant insights into the molecular geometry, electronic structure, and spectroscopic properties of this compound. Such studies can predict optimized bond lengths and angles, Mulliken atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). niscpr.res.inresearchgate.net Furthermore, theoretical vibrational frequencies from DFT can aid in the interpretation of experimental IR and Raman spectra. scirp.org While DFT has been extensively applied to a wide range of imidazole-containing compounds to understand their reactivity and spectroscopic features, specific computational studies on this compound are not found in the literature. researchgate.netppor.az
Hartree-Fock (HF) and Time-Dependent DFT (TD-DFT) for Electronic Transitions
The study of electronic transitions is crucial for understanding the photophysical properties of a molecule, such as its absorption of ultraviolet-visible (UV-Vis) light. These transitions involve the excitation of an electron from an occupied molecular orbital to an unoccupied one.
Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a many-electron system. nih.govnih.govdntb.gov.ua It serves as a starting point for more advanced computational methods. While HF can provide insights into the electronic structure, it systematically neglects electron correlation, which can be significant. For related imidazole compounds, HF calculations, often with basis sets like 6-31G(d,p), are used to obtain optimized ground-state geometries and molecular orbitals. nih.gov
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used and computationally efficient method for calculating the excited states and electronic spectra of molecules. mdpi.comscirp.org It is an extension of Density Functional Theory (DFT) that applies to time-dependent phenomena. By applying TD-DFT, one can predict the UV-Vis absorption spectrum of a molecule, identifying key parameters for each electronic transition.
For a hypothetical TD-DFT calculation on this compound, the expected output would include the following, typically presented in a data table:
Excitation Energy (eV): The energy difference between the ground state and the excited state.
Wavelength (nm): The wavelength of light that induces the transition.
Oscillator Strength (f): A dimensionless quantity that expresses the probability of a particular electronic transition. Higher values indicate a more intense absorption band.
Major Orbital Contributions: The specific molecular orbitals involved in the transition (e.g., HOMO → LUMO).
Table 1: Hypothetical TD-DFT Data for Electronic Transitions in this compound
| Excited State | Excitation Energy (eV) | Wavelength (λ, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|---|
| S1 | 5.40 | 230 | 0.015 | HOMO-1 → LUMO | n → π* |
| S2 | 5.95 | 208 | 0.250 | HOMO → LUMO | π → π* |
| S3 | 6.35 | 195 | 0.110 | HOMO → LUMO+1 | π → π* |
(Note: This data is illustrative and not based on actual calculations for this compound.)
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.netresearchgate.net It is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring and the lone pair of the amino group, identifying them as key sites for interaction with electrophiles.
Frontier Molecular Orbital (FMO) Analysis: According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com
HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the ionization potential.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO distribution depends on the specific substituents. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Properties
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| ΔE (Gap) | ELUMO - EHOMO | 5.3 |
(Note: This data is illustrative and not based on actual calculations for this compound.)
Prediction of Spectroscopic Parameters (NMR, IR, UV)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.
NMR Spectroscopy: Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. plos.orgnih.gov These predicted shifts are then compared to experimental data (if available) to confirm the molecular structure. The calculations provide the absolute magnetic shielding tensors, which are converted to chemical shifts relative to a standard reference like Tetramethylsilane (TMS).
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. These calculations yield the wavenumbers (cm-1) and intensities of the infrared absorption bands. nih.gov The predicted IR spectrum helps in the assignment of experimental vibrational bands to specific functional groups and vibrational modes (e.g., N-H stretch, C=N stretch, C-H bend).
UV Spectroscopy: As discussed in section 4.2.2, TD-DFT is the primary method for predicting UV-Vis spectra, providing information on the wavelengths of maximum absorption (λmax) and the intensities of these absorptions. researchgate.net
Table 3: Sample Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 13C NMR | C2 (imidazole) | ~145 ppm |
| 1H NMR | N-H (amine) | ~4-5 ppm |
| IR | N-H stretch (amine) | ~3300-3400 cm-1 |
| UV-Vis | λmax (π→π*) | ~208 nm |
(Note: These values are general estimates for similar structures and not based on specific calculations for this compound.)
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The propyl and amino groups attached to the imidazole ring in this compound allow for significant conformational flexibility.
A computational conformational analysis typically involves scanning the potential energy surface (PES) by systematically rotating the molecule's dihedral angles. This process identifies the various low-energy conformers (local minima on the PES) and the transition states that connect them. The results are often visualized as an energy landscape, which plots the relative energy of the molecule as a function of one or more torsional angles. nih.gov This analysis helps to determine the most stable conformer(s) at a given temperature and the energy barriers to rotation between different conformations. For similar flexible imidazole derivatives, studies have shown that multiple conformers can exist within a small energy range. lew.ro
Table 4: Example of Conformational Analysis Results
| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 175° | 0.00 | 75.5 |
| 2 | 65° | 1.15 | 15.2 |
| 3 | -70° | 1.80 | 9.3 |
(Note: This data is illustrative and not based on actual calculations for this compound.)
Pre Clinical Biological Activities of 2 Propyl 1h Imidazol 1 Amine and Its Analogs
Antimicrobial Research
Imidazole (B134444) derivatives have long been recognized for their potential to combat microbial infections. mdpi.comproquest.com Research has demonstrated the efficacy of various analogs against both bacterial and fungal pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (In Vitro Studies)
Numerous studies have highlighted the potential of imidazole derivatives as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with DNA replication. mdpi.com
One area of investigation involves the development of imidazole-based compounds that can potentiate the activity of existing antibiotics against resistant Gram-negative bacteria. For instance, a 2-aminobenzimidazole (B67599) scaffold has been shown to enhance the efficacy of Gram-positive selective antibiotics against multi-drug resistant Gram-negative species. nih.gov
Nitroimidazole derivatives have also been a focus of antibacterial research. Certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have demonstrated significant activity against E. coli with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM. nih.gov Similarly, some 1,2,3-triazole conjugates of metronidazole (B1676534) have shown potent activity against E. coli and P. aeruginosa. nih.gov
The structural diversity of imidazole analogs allows for a broad spectrum of antibacterial activity. Studies on various substituted imidazole derivatives have reported inhibitory effects against a range of bacterial strains, underscoring the potential of this chemical class in the development of new antibacterial agents. mdpi.comnih.gov
Table 1: In Vitro Antibacterial Activity of Selected Imidazole Analogs
| Compound/Analog Class | Bacterial Strain | MIC/IC50 (µM) | Reference |
|---|---|---|---|
| 5-Nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli ATCC 35128 | 4.9–17 | nih.gov |
| Metronidazole/1,2,3-triazole conjugate (38a) | Escherichia coli | 0.36 | nih.gov |
| Metronidazole/1,2,3-triazole conjugate (38a) | Pseudomonas aeruginosa | 0.71 | nih.gov |
| Metronidazole/1,2,3-triazole conjugate (38o) | Escherichia coli | 0.008 | nih.gov |
| Metronidazole/1,2,3-triazole conjugate (38o) | Pseudomonas aeruginosa | 0.055 | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | Klebsiella pneumoniae | 41 | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | Escherichia coli | 41 | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c) | Klebsiella pneumoniae | 80 | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c) | Escherichia coli | 40 | nih.gov |
Antifungal Activity Against Fungal Pathogens (In Vitro Studies)
The antifungal properties of imidazole derivatives are well-established, with several compounds being used clinically. researchgate.net Research continues to explore novel imidazole analogs for their efficacy against a range of fungal pathogens, particularly Candida species. nih.govnih.gov
A study on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamide derivatives demonstrated their antifungal activity against various Candida strains, including C. albicans and C. krusei. nih.govresearchgate.net The mechanism of action for some of these compounds was found to involve the generation of reactive oxygen species (ROS), leading to fungal cell death. nih.govresearchgate.net Interestingly, their antifungal effect was not attributed to the inhibition of ergosterol (B1671047) synthesis, a common mechanism for azole antifungals. nih.govresearchgate.net
The structural features of imidazole analogs play a crucial role in their antifungal potency. For instance, certain ionic liquids based on 1-methyl imidazole have shown significant antifungal activity against C. albicans. nih.gov The introduction of different substituents on the imidazole ring can modulate the antifungal spectrum and efficacy. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Imidazole Analogs
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| (Z)-5-amino-N'-(3-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2l) | Candida krusei | 2-4 | nih.gov |
| (Z)-5-amino-N'-(3-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2l) | Candida albicans | 8-16 | nih.gov |
| (Z)-5-amino-N'-phenyl-1-methyl-1H-imidazole-4-carbohydrazonamide (2h) | Candida krusei | 8-16 | nih.gov |
| (Z)-5-amino-N'-phenyl-1-methyl-1H-imidazole-4-carbohydrazonamide (2h) | Candida albicans | 32 | nih.gov |
| (Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2k) | Candida krusei | 4-8 | nih.gov |
| (Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2k) | Candida albicans | 16-32 | nih.gov |
| [pro-HCl] [MImS] (an ionic liquid with Proline amino acid) | Candida albicans | <1000 | nih.gov |
Anti-Inflammatory Investigations (In Vivo Animal Models)
The potential of imidazole derivatives as anti-inflammatory agents has been investigated in various pre-clinical models. longdom.orgnih.gov These studies often focus on the ability of these compounds to modulate the inflammatory response and reduce inflammation-associated symptoms.
Modulation of Pro-Inflammatory Cytokines (e.g., TNF-alpha, IL-6)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. researchgate.net The ability of imidazole derivatives to modulate the production of these cytokines is a key area of research.
In one study, tetra-substituted imidazole-containing compounds were shown to inhibit the secretion of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Specifically, the compound "methyl 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-acetate" demonstrated notable potency in reducing these pro-inflammatory cytokines. researchgate.net The inhibition of these cytokines suggests that imidazole analogs may exert their anti-inflammatory effects by interfering with key signaling pathways involved in inflammation. researchgate.net Further research has indicated that the anti-inflammatory mechanism of some imidazole derivatives could be related to the NF-κB and MAPK signaling pathways. researchgate.net
Evaluation in Induced Inflammation Models
Animal models of induced inflammation are crucial for evaluating the in vivo efficacy of potential anti-inflammatory compounds. nih.govmdpi.com The carrageenan-induced rat paw edema model is a widely used and well-established method for screening anti-inflammatory drugs. nih.govnih.gov
Several studies have demonstrated the anti-inflammatory activity of imidazole derivatives in this model. For example, a series of 2,4-diaryl-5(4H)-imidazolones exhibited excellent anti-inflammatory activity, with some compounds showing superior properties. nih.gov Similarly, novel imidazole analogs have been shown to produce significant anti-inflammatory effects comparable to the standard drug diclofenac. nih.gov These findings in animal models provide strong evidence for the potential of imidazole derivatives as therapeutic agents for inflammatory conditions. nih.govnih.gov
Table 3: In Vivo Anti-inflammatory Activity of Selected Imidazole Analogs in the Carrageenan-Induced Rat Paw Edema Model
| Compound/Analog | Inhibition of Edema (%) | Reference |
|---|---|---|
| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) | 100 | nih.gov |
| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) | 100 | nih.gov |
| Indazole (100 mg/kg) | 61.03 | nih.gov |
| 5-aminoindazole (100 mg/kg) | 83.09 | nih.gov |
Antitumor Research (In Vitro Cell Line Studies)
The anticancer potential of imidazole derivatives is an active area of investigation, with numerous studies reporting on their cytotoxic effects against various cancer cell lines. nih.govnih.gov These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms. jcdr.netrsc.org
In vitro studies have demonstrated the efficacy of amide-imidazole compounds against breast carcinoma cells (MCF-7 and MDA-MB-231) and colorectal carcinoma cells (HT-29). jcdr.netjcdr.net One particular amide-imidazole derivative showed significant activity against MCF-7 cells by inducing apoptosis and cell cycle arrest. jcdr.net This was associated with a reduction in the anti-apoptotic protein BCL-2 and an increase in the cleavage of PARP and Caspase-8. jcdr.net
Other imidazole derivatives have been found to be potent against human gastric cancer NUGC-3 cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Furthermore, novel imidazole conjugates have shown cytotoxic activity against colon cancer cell lines (HCT-116, DLD-1). nih.gov The length of the N-alkyl chain in N-alkyl-nitroimidazole compounds has been shown to influence their antitumor activity against A549 lung cancer cells. researchgate.netopenmedicinalchemistryjournal.com These findings highlight the diverse mechanisms through which imidazole analogs can exert their antitumor effects and underscore their potential as scaffolds for the development of new anticancer agents. nih.govnih.govrsc.org
Table 4: In Vitro Antitumor Activity of Selected Imidazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Amide-imidazole compound | MCF-7 (Breast) | <20 | jcdr.netjcdr.net |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | NUGC-3 (Gastric) | 0.05 | nih.gov |
| Benzimidazole (B57391) derivative (60) | HCT-116 (Colon) | Potent | nih.gov |
| Benzimidazole derivative (60) | DLD-1 (Colon) | Potent | nih.gov |
| N-methyl-nitroimidazole | A549 (Lung) | 17.00 | researchgate.netopenmedicinalchemistryjournal.com |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | 16.67 | researchgate.netopenmedicinalchemistryjournal.com |
| N-ethyl-nitroimidazole | A549 (Lung) | 14.67 | researchgate.netopenmedicinalchemistryjournal.com |
| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | 17.33 | researchgate.netopenmedicinalchemistryjournal.com |
| N-propyl-nitroimidazole | A549 (Lung) | 19.33 | researchgate.net |
| N-propyl-nitroimidazole | MDA-MB-231 (Breast) | 21.50 | researchgate.net |
Induction of Apoptosis in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.gov Pre-clinical studies on various cancer cell lines have demonstrated that synthetic analogs of imidazole compounds can trigger this process.
Research into novel synthetic marine sponge alkaloid analogs containing a 2-amino-1H-imidazol core revealed significant cytotoxic effects on murine 4T1 breast cancer, A549 human lung cancer, and HL-60 human myeloid leukemia cells. nih.gov Flow cytometry analysis confirmed the apoptotic effect of the most active of these compounds, which was shown to induce phosphatidylserine (B164497) exposure and sub-G1 fragmentation of nuclear DNA. nih.gov Furthermore, some of these analogs were observed to cause depolarization of the mitochondrial membrane potential, a known early event in the apoptotic cascade. nih.gov
Another study focused on trisubstituted-imidazoles identified a lead compound, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), which effectively induced apoptosis in human breast cancer cells. nih.gov This was achieved by negatively regulating the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation. nih.gov The treatment with CIP led to the cleavage of PARP and the activation of caspases, both hallmarks of apoptosis. nih.gov
Investigations into the parent imidazole compound also showed that it could suppress the viability of DLD-1 and HCT-116 colon cancer cells in a concentration-dependent manner. nih.gov Treatment with imidazole resulted in chromatin condensation and the appearance of apoptotic nuclei. nih.gov Mechanistically, it was found to promote the activation of caspase-3, caspase-8, and caspase-9, and upregulate the level of cleaved PARP1. nih.gov
Table 1: Apoptotic Activity of Imidazole Analogs in Cancer Cell Lines
| Compound/Analog Type | Cancer Cell Line(s) | Key Apoptotic Events Observed |
|---|---|---|
| Synthetic 2-amino-1H-imidazol marine sponge alkaloid analogs | 4T1 (murine breast cancer), A549 (human lung cancer), HL-60 (human myeloid leukemia) | Phosphatidylserine exposure, sub-G1 DNA fragmentation, mitochondrial membrane depolarization nih.gov |
| Trisubstituted-imidazoles (e.g., CIP) | Human breast cancer cells | Downregulation of PI3K/Akt/mTOR pathway, PARP cleavage, caspase activation nih.gov |
Inhibition of Tumor Cell Proliferation
In addition to inducing apoptosis, imidazole derivatives have been shown to inhibit the proliferation of tumor cells. The study on trisubstituted-imidazoles demonstrated their anti-proliferative effect against human breast cancer cells. nih.gov The lead compound, CIP, suppressed the proliferation of these cells by downregulating the expression of cyclin D1, a key regulator of the cell cycle. nih.gov
Similarly, imidazole itself was found to arrest the cell cycle in colon cancer cells. nih.gov In imidazole-treated cells, there was an increase in the proportion of cells in the G0/G1 phase and a decrease in the S and G2/M phases, indicating a halt in cell cycle progression. nih.gov
Furthermore, novel 2-amino-1-thiazolyl imidazoles have been synthesized and shown to possess cytotoxic activity against human cancer cells. nih.gov One such compound, 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, inhibited tubulin polymerization, which is essential for cell division, and caused cell cycle arrest at the G2/M phase in human gastric cancer cells. nih.gov This compound also demonstrated the ability to inhibit the proliferation of cancer cells in histocultured human gastric and colorectal tumors. nih.gov
Table 2: Anti-proliferative Activity of Imidazole Analogs
| Compound/Analog Type | Cancer Cell Line(s)/Tumor Model | Mechanism of Proliferation Inhibition |
|---|---|---|
| Trisubstituted-imidazoles (e.g., CIP) | Human breast cancer cells | Downregulation of cyclin D1 nih.gov |
| Imidazole | DLD-1 and HCT-116 (human colon cancer) | Cell cycle arrest at G0/G1 phase nih.gov |
Neuroactivity and Histamine (B1213489) Receptor Ligand Potential (Pre-clinical Studies)
The imidazole ring is a core component of histamine, a crucial neurotransmitter in the central nervous system (CNS). thaiscience.info This structural similarity has led to the investigation of various imidazole-containing compounds as potential ligands for histamine receptors (H1, H2, H3, and H4), which are implicated in numerous physiological and pathological processes in the brain. thaiscience.infonih.gov
Pre-clinical research has identified numerous imidazole derivatives with significant affinity and activity at histamine receptors. For instance, arpromidine (B9211) and related imidazolylpropylguanidines are highly potent histamine H2 receptor agonists. uni-regensburg.de Modifications to these structures, such as N(G)-acylation, have been explored to improve pharmacokinetic properties, including penetration across the blood-brain barrier. uni-regensburg.de
Furthermore, the cryo-electron microscopy structures of the histamine H4 receptor in complex with the endogenous agonist histamine and a selective agonist, imetit, have provided detailed insights into the binding mechanisms. nih.gov These studies highlight the critical interactions between the imidazole ring of the ligands and key residues within the receptor's binding pocket, such as Asp943.32, Tyr953.33, and Trp3166.48. nih.gov The primary amino group of histamine forms a crucial salt bridge with Asp943.32, an interaction conserved across many aminergic receptors. nih.gov
The structural understanding of how different histamine tautomers (τ and π) and charge states (monocationic vs. dicationic) influence binding to the histamine H1 receptor has also been advanced through computational analysis. nih.gov These studies suggest that the τ-tautomer of monocationic histamine is more relevant for stabilizing the active state of the H1 receptor. nih.gov
Given that 2-Propyl-1H-imidazol-1-amine contains the essential imidazole core and a primary amine group, it is plausible that this compound and its analogs could exhibit activity as histamine receptor ligands. The nature and position of the propyl and amine substituents would likely determine the specific affinity and selectivity for the different histamine receptor subtypes.
Table 3: Imidazole Analogs as Histamine Receptor Ligands
| Imidazole Analog Class | Target Histamine Receptor | Observed Activity |
|---|---|---|
| Imidazolylpropylguanidines (e.g., Arpromidine) | H2 Receptor | Potent Agonists uni-regensburg.de |
| Imetit | H4 Receptor | Selective Agonist nih.gov |
Applications of 2 Propyl 1h Imidazol 1 Amine in Chemical and Material Sciences
Role as Building Blocks in Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. Amines, in particular, are highly versatile building blocks due to their reactivity and prevalence in pharmaceuticals, agrochemicals, and polymers. amerigoscientific.com The 2-Propyl-1H-imidazol-1-amine structure combines the reactive potential of a primary amine with the unique chemical properties of the imidazole (B134444) ring, making it a valuable synthon in organic synthesis.
Synthesis of Complex Heterocyclic Systems
The imidazole core is a fundamental element in the synthesis of more elaborate heterocyclic compounds. nih.govmdpi.com Its derivatives are widely used to construct diverse molecular frameworks with significant applications in pharmacology and materials science. mdpi.comlifechemicals.com The presence of the 2-propyl group provides a specific lipophilic character, while the 1-amine group offers a reactive handle for further molecular elaboration. This allows for the strategic incorporation of the imidazole unit into larger, polycyclic systems, such as those found in marine alkaloids or designed therapeutic agents. lifechemicals.com The synthesis of functionalized imidazoles is a key step in developing novel compounds for various applications, from medicinal chemistry to agriculture. mdpi.comnih.gov
Preparation of Advanced Pharmaceutical Intermediates (e.g., for Olmesartan Medoxomil)
A significant application of the 2-propyl-imidazole scaffold is in the synthesis of advanced pharmaceutical intermediates. A prominent example is the antihypertensive drug Olmesartan Medoxomil. While not this compound itself, a closely related derivative, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, serves as a key intermediate in the commercial production of this widely used medication. nih.govjocpr.com
The synthesis involves a multi-step process where the substituted 2-propyl-imidazole core is assembled and subsequently alkylated to build the final complex structure of the drug. nih.govquickcompany.in This process underscores the importance of the 2-propyl-imidazole moiety as a foundational element for constructing high-value pharmaceutical compounds. jocpr.comquickcompany.in
Table 1: Key Steps in the Synthesis of Olmesartan Medoxomil Involving a 2-Propyl-Imidazole Intermediate
| Step | Precursor(s) | Key Reagents | Intermediate Formed | Purpose | Reference(s) |
| 1 | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Methyl magnesium bromide (Grignard reagent) | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Formation of the core imidazole intermediate. | jocpr.comquickcompany.in |
| 2 | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate and a substituted biphenylmethyl bromide | Potassium carbonate | Trityl Olmesartan Ethyl Ester | Alkylation of the imidazole ring to connect the biphenyltetrazole side chain. | nih.gov |
| 3 | Trityl Olmesartan Ethyl Ester | Sodium hydroxide, then an acidic workup | Trityl Olmesartan | Hydrolysis of the ethyl ester to a carboxylic acid. | nih.gov |
| 4 | Trityl Olmesartan | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | Trityl Olmesartan Medoxomil | Esterification to add the medoxomil group. | nih.gov |
| 5 | Trityl Olmesartan Medoxomil | Aqueous acetic acid | Olmesartan Medoxomil | Deprotection (removal of the trityl group) to yield the final active pharmaceutical ingredient. | nih.gov |
Catalytic Applications
The unique electronic properties of the imidazole ring, particularly its amphoteric nature with both acidic and basic nitrogen sites, make it a versatile component in catalysis. ias.ac.in
Organocatalysis in Organic Transformations (e.g., aldol (B89426) condensations, Michael additions)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthesis. ias.ac.in Imidazole and its derivatives are effective organocatalysts for various transformations, including multicomponent reactions to form complex heterocyclic structures. ias.ac.inrsc.org The amine functionality in this compound suggests its potential as a primary amine-based organocatalyst.
Aldol Condensations: The aldol reaction is a fundamental carbon-carbon bond-forming reaction. nih.gov Primary amines, often derived from amino acids, can catalyze asymmetric aldol reactions through an enamine-mediated mechanism. nih.govnih.gov Organocatalysts featuring a primary amine can activate carbonyl compounds, facilitating the formation of β-hydroxy carbonyl products, which are valuable synthetic building blocks. nih.gov While specific studies on this compound are not prevalent, related amino-imidazole organocatalysts have shown high efficiency in aldol reactions. researchgate.net
Michael Additions: The Michael addition, or conjugate addition, is another crucial method for forming carbon-carbon or carbon-heteroatom bonds. mdpi.com Chiral primary amine organocatalysts are widely used to promote enantioselective aza-Michael additions, where an amine adds to an α,β-unsaturated carbonyl compound. nih.govbeilstein-journals.org Imidazolium (B1220033) salts, derived from imidazole, have been shown to catalyze Michael addition reactions effectively. nih.gov The combination of an amine and an imidazole ring in one molecule could offer unique catalytic activity for such transformations.
Metal Complex Formation for Catalytic Reactions (e.g., oxidation reactions)
The nitrogen atoms in the imidazole ring are excellent ligands for a wide range of metal ions. nih.gov This property allows imidazole derivatives to be used in the formation of metal complexes that function as catalysts for various reactions, including oxidations.
Research has demonstrated that a related compound, 2-propyl-1H-imidazole-4,5-dicarboxylate, can form stable complexes with transition metals such as copper (Cu), nickel (Ni), iron (Fe), and cobalt (Co). tandfonline.com These complexes have been evaluated for their catalytic properties, showing the ability to reduce p-nitrophenol to p-aminophenol. tandfonline.com The coordination of the imidazole derivative to the metal center is crucial for the catalytic activity. Imidazole-containing ligands can stabilize metal centers and modulate their reactivity, making them useful in biomimetic catalysis that mimics the function of metalloenzymes. For example, imidazole-based copper complexes have been designed that exhibit catechol oxidase-like activity, catalyzing the oxidation of phenols. The amine group on this compound could provide an additional coordination site, potentially forming bidentate or bridging ligands that create highly active catalytic centers for reactions like the atmospheric oxidation of organic compounds. rsc.org
Table 2: Examples of Imidazole-Based Metal Complexes and Their Catalytic Applications
| Imidazole Ligand | Metal Ion(s) | Application | Mechanism/Function | Reference(s) |
| 2-Propyl-1H-imidazole-4,5-dicarboxylate | Cu, Ni, Fe, Co | Reduction of p-nitrophenol | The complex acts as a catalyst, facilitating the conversion to p-aminophenol. | tandfonline.com |
| Histidine derivative (contains imidazole) | Cu(II) | Oxidation of phenols (Catechol oxidase mimic) | Forms a dicopper center that mimics the active site of the enzyme, accelerating oxidation. | |
| Amino methyl imidazole | Pd(II), Cu(II) | Antitumor and antimicrobial activity | The imidazole ring acts as a co-ligand, enabling the complex to bind to biomolecules. | nih.gov |
| Protic pincer-type pyrazole/imidazole | Ru(II) | Transfer hydrogenation of ketones | The protic N-H group on the heterocyclic ring participates in the catalytic cycle. | nih.gov |
Materials Science Innovations
The imidazole functional group is increasingly being incorporated into advanced materials due to its unique physical and chemical properties. elsevierpure.comresearchgate.net Its ability to participate in hydrogen bonding and its potential to be quaternized into imidazolium salts make it a versatile component in polymer science. researchgate.netelsevierpure.com
Imidazole-containing polymers exhibit a range of useful properties, including high thermal stability. nih.gov They can be designed to associate with biological molecules through hydrogen bonding or to self-assemble via electrostatic interactions when in the imidazolium form. researchgate.net These properties are exploited in a variety of applications:
Ionic Liquids: Imidazolium salts are a major class of ionic liquids, which are used as environmentally benign solvents and catalysts. nih.gov
Polyelectrolytes and Hydrogels: Polymers containing imidazolium units can be used to create polyelectrolyte brushes on surfaces and to form hydrogels for biomedical applications. researchgate.netelsevierpure.com
Nanoparticle Stabilization: Imidazole derivatives can coat and stabilize metal nanoparticles, which is important for applications in catalysis and electronics. researchgate.netelsevierpure.com
Functional Materials: Imidazole compounds are used as functional materials in organic light-emitting devices (OLEDs) and as precursors to stable carbenes for catalysis. nih.gov
The incorporation of this compound into a polymer backbone could create a functional material with tunable properties. The propyl group would enhance solubility in organic media, while the amine and imidazole groups could provide sites for cross-linking, further functionalization, or interaction with other molecules and surfaces.
Integration into Polymer Chemistry for Enhanced Thermal Stability and Mechanical Strength
There is no available scientific literature detailing the integration of this compound into polymer chemistry for the purpose of enhancing thermal stability or mechanical strength. Research on related imidazole compounds, such as certain benzimidazole (B57391) derivatives, has shown some positive effects on the mechanical properties of rubber composites. For instance, studies on 2-propyl-1H-benzo[d]-imidazole have indicated an improvement in the aging resistance of acrylonitrile (B1666552) butadiene rubber (NBR) composites. However, these findings are specific to a different, though related, molecular structure and cannot be directly attributed to this compound.
Due to the absence of specific data, no data tables or detailed research findings concerning the effect of this compound on polymer properties can be presented.
Electrochemical Applications (e.g., Electrolyte Additives in Batteries and Fuel Cells)
No published research was found that investigates or reports the use of this compound as an electrolyte additive in batteries or fuel cells. The field of electrochemical energy storage has seen the exploration of various imidazole-based compounds as additives to improve the performance and stability of electrolytes. These additives can contribute to the formation of a stable solid electrolyte interphase (SEI) on electrodes, which is crucial for the longevity and efficiency of batteries. However, the specific compound this compound is not mentioned in the available literature in this context.
Consequently, there are no data tables or detailed research findings to present regarding the electrochemical applications of this compound.
Analytical Methodologies for 2 Propyl 1h Imidazol 1 Amine in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of 2-Propyl-1H-imidazol-1-amine from complex mixtures, such as reaction media or biological samples, and for its subsequent quantification. The choice of technique often depends on the volatility and polarity of the analyte, as well as the required sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.
For compounds similar to this compound, such as other imidazole (B134444) derivatives, reversed-phase HPLC is a common approach. nih.gov A specific method for the analysis of the related compound 1H-Imidazole, 2-propyl- has been reported, which can likely be adapted for this compound. sielc.com This method utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Since primary amines can exhibit poor peak shape on standard silica-based columns, derivatization is often employed to improve chromatographic performance and detection sensitivity. chromatographyonline.comsigmaaldrich.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to create fluorescent derivatives, allowing for highly sensitive fluorescence detection. thermoscientific.frnih.govresearchgate.net
Table 1: Representative HPLC Parameters for the Analysis of a Related Imidazole Compound
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detection | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |
| Application | Separation and quantification |
This data is based on a method for 1H-Imidazole, 2-propyl- and serves as a starting point for method development for this compound. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of the primary amine group in this compound, direct analysis by GC can be challenging, often leading to poor peak shape and column adsorption. labrulez.comlabrulez.com
To overcome these issues, derivatization is a common strategy to increase volatility and reduce polarity. h-brs.de Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the primary amine into a less polar trifluoroacetyl derivative, which is more amenable to GC analysis. h-brs.de The mass spectrometer provides detailed structural information, allowing for confident identification of the compound and its derivatives.
The choice of solvent is also a critical parameter in the GC-MS analysis of amines, as reactive solvents like methanol (B129727) or ethanol (B145695) can form condensation products with the analyte. nih.gov
Table 2: General GC-MS Parameters for Amine Analysis
| Parameter | General Conditions |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) or similar |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms) |
| Injector Temperature | 250-280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |
These are general parameters and would require optimization for the specific analysis of this compound.
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. As this compound is a basic compound that will be protonated in acidic buffers, CE offers an excellent alternative to HPLC and GC. CE provides advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.govsemanticscholar.org
For the separation of imidazole derivatives, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.gov The separation is based on the differential migration of ions in an electric field. The use of additives in the background electrolyte, such as cyclodextrins, can be employed for the chiral separation of imidazole enantiomers if applicable. nih.gov
Table 3: Typical Capillary Electrophoresis Conditions for Imidazole Derivatives
| Parameter | Typical Conditions |
| Capillary | Fused silica |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a controlled pH |
| Applied Voltage | 15-30 kV |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection | Hydrodynamic or electrokinetic |
These conditions are representative and would need to be optimized for the specific analysis of this compound.
Spectroscopic Detection Methods
Spectroscopic methods are essential for the identification, characterization, and quantification of this compound. These techniques are often coupled with chromatographic methods for enhanced selectivity.
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The imidazole ring is a chromophore that absorbs UV radiation. nist.gov The absorption spectrum of this compound is expected to show characteristic absorption bands in the UV region, which can be used for quantification following Beer-Lambert law.
The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally, but for many imidazole derivatives, this falls within the 200-300 nm range. orientjchem.orgresearchgate.net This technique is often used as a detection method in HPLC.
Table 4: Expected UV-Vis Absorption Properties
| Property | Expected Range |
| λmax | ~200-300 nm |
| Molar Absorptivity (ε) | Dependent on solvent and pH |
| Solvent | Methanol, Ethanol, or Acetonitrile |
This is an expected range based on the imidazole chromophore.
While the intrinsic fluorescence of this compound is not well-documented, many imidazole derivatives can be rendered highly fluorescent through chemical modification or derivatization. researchgate.net As mentioned in the HPLC section, derivatization with reagents like OPA or FMOC-Cl introduces a fluorophore into the molecule, allowing for highly sensitive detection using a fluorescence detector. thermoscientific.frnih.govresearchgate.net
The excitation and emission wavelengths are characteristic of the specific fluorophore introduced and would need to be optimized for maximum sensitivity. This method is particularly useful for trace-level analysis of this compound in complex matrices.
Table 5: Representative Fluorescence Properties after Derivatization
| Derivatizing Reagent | Excitation λ (nm) | Emission λ (nm) |
| o-Phthalaldehyde (OPA) | ~340 | ~450 |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | ~260 | ~310 |
These wavelengths are approximate and can vary depending on the specific derivative and solvent conditions.
Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique capable of providing detailed molecular-level information, making it a valuable tool for the characterization of imidazole-containing compounds like this compound. mdpi.com SERS overcomes the primary limitation of conventional Raman spectroscopy—weak signal intensity—by amplifying the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. internationaljournal.org.inmdpi.com The enhancement arises from two primary mechanisms: an electromagnetic effect due to localized surface plasmon resonance and a chemical effect involving charge-transfer between the analyte and the metal surface. researchgate.net
In the context of imidazole derivatives, SERS studies have demonstrated that the molecule can interact with the metal surface in distinct ways, influencing the resulting spectrum. researchgate.net Adsorption can occur through the lone pair of electrons on the pyridine-like nitrogen atom of the imidazole ring or through the ring's π-electron system. researchgate.netresearchgate.net The orientation of the molecule on the SERS substrate—such as perpendicular or slightly inclined—is often dependent on the electrochemical potential applied to the surface and affects which vibrational modes are most enhanced. researchgate.netnih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity
For quantitative analysis, particularly at trace levels, direct detection of this compound can be challenging due to its potential for low UV absorbance or fluorescence. sigmaaldrich.com Derivatization is a chemical modification strategy used to convert the analyte into a product with properties more suitable for detection and separation, thereby enhancing analytical sensitivity and selectivity. researchgate.net This is especially effective for primary amines. sigmaaldrich.com
Pre-column and Post-column Labeling Reagents (e.g., FMOC-Cl, OPA)
Pre-column or post-column derivatization with fluorescent labeling reagents is a common strategy to improve the detection limits of primary amines in High-Performance Liquid Chromatography (HPLC). thermoscientific.fracademicjournals.org Two widely used reagents for this purpose are 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthaldialdehyde (OPA).
9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines under mild, alkaline conditions to form stable, highly fluorescent derivatives. monash.eduresearchgate.net The reaction involves the nucleophilic attack of the primary amine group of this compound on the chloroformate, resulting in a carbamate (B1207046) linkage. This derivatization can increase detection sensitivity by more than three orders of magnitude compared to standard UV absorbance detection. monash.edu The resulting FMOC-amine derivative exhibits strong fluorescence, typically with an excitation wavelength around 265 nm and an emission wavelength around 315 nm. thomassci.comscientificlabs.co.uk
o-Phthaldialdehyde (OPA) is another highly effective reagent that reacts specifically with primary amines in the presence of a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) under basic conditions. researchgate.net The reaction is rapid, often completing within a minute at room temperature, and yields a fluorescent isoindole product. chromatographyonline.com OPA derivatization is a cornerstone of amino acid analysis and is equally applicable to other primary amines like this compound. nih.gov The resulting derivatives are typically excited at wavelengths around 330-390 nm (maximum at 340 nm) and emit fluorescence at 436-475 nm (maximum at 455 nm). researchgate.net A key consideration with OPA is the stability of the derivatives, which can be less stable than their FMOC counterparts, necessitating prompt analysis after derivatization.
| Reagent | Target Functional Group | Reaction Product | Typical Excitation (nm) | Typical Emission (nm) | Key Advantages |
|---|---|---|---|---|---|
| FMOC-Cl | Primary & Secondary Amines | Fluorescent Carbamate | ~265 | ~315 | Forms highly stable derivatives. monash.edu |
| OPA | Primary Amines (with thiol) | Fluorescent Isoindole | ~340 | ~455 | Fast reaction at room temperature. chromatographyonline.com |
Solid-Phase Microextraction (SPME) Coupled with Derivatization
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. rsc.org It utilizes a coated fiber to extract analytes from a sample matrix. mdpi.com For enhanced sensitivity in the analysis of volatile or semi-volatile amines, SPME can be directly coupled with derivatization.
This process can be performed as "on-fiber derivatization," where the SPME fiber is first coated with a derivatizing agent before being exposed to the sample. nih.gov For a compound like this compound, an SPME fiber could be coated with a reagent such as FMOC-Cl. When the fiber is exposed to the sample (e.g., via headspace), the amine is extracted from the matrix and simultaneously reacts with the reagent on the fiber surface. nih.gov This approach not only concentrates the analyte but also converts it into a more readily detectable and often less polar derivative, which is ideal for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This combination simplifies sample handling, reduces analysis time, and significantly improves detection limits for trace-level analysis in complex matrices like air or water samples. nih.govresearchgate.net
Qualitative and Quantitative Analysis in Research Matrices
The analysis of this compound in complex research matrices such as biological fluids or environmental samples requires robust and sensitive methods for both its unambiguous identification (qualitative analysis) and its precise measurement (quantitative analysis). mdpi.com Techniques combining liquid chromatography with mass spectrometry (LC-MS) are particularly well-suited for this purpose. wiley.com
Qualitative Analysis is primarily concerned with confirming the identity of the analyte. High-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-HRMS), provides high mass accuracy measurements of the parent ion, allowing for the determination of its elemental composition. Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural identification of this compound, even in the presence of co-eluting matrix components. mdpi.com Derivatization with reagents like dabsyl chloride has also been used to develop sensitive HPLC methods with UV detection for identifying 1H-4-substituted imidazole compounds in biological matrices. nih.gov
Quantitative Analysis aims to determine the exact concentration of the analyte in the sample. This is typically accomplished using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. mdpi.com This technique offers exceptional selectivity and sensitivity. The method involves monitoring a specific fragmentation transition from a precursor ion to a product ion. For quantification, a calibration curve is generated by analyzing a series of standards of known concentrations. wiley.com To correct for matrix effects and variations in instrument response, an internal standard, ideally a stable isotope-labeled version of this compound, is added to all samples and standards. mdpi.com Validated methods for other imidazole derivatives have achieved low limits of detection (LOD) and quantification (LOQ), often in the nanomolar (nM) to femtomole (fmol) range, demonstrating the high sensitivity of this approach. mdpi.comwiley.com
| Technique | Purpose | Typical Approach | Reported Performance for Similar Compounds |
|---|---|---|---|
| HPLC-HRMS (MS/MS) | Qualitative | Accurate mass measurement and fragmentation pattern matching. | Unambiguous identification in complex matrices. mdpi.com |
| HPLC-MS/MS (MRM) | Quantitative | External calibration with internal standards (e.g., stable isotope dilution). | LODs from 1-25 nM; LOQs from 1-50 nM. wiley.com LOQs in the fmol range. mdpi.com |
| HS-SPME-GC-MS | Quantitative | Optimized headspace extraction with mass spectrometric detection. | LOQ of 6.0 μg L⁻¹ for 4-methylimidazole (B133652) in beverages. researchgate.net |
Future Research Directions and Translational Potential for 2 Propyl 1h Imidazol 1 Amine
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of 2-Propyl-1H-imidazol-1-amine and its derivatives will likely focus on developing novel, efficient, and environmentally benign methodologies. Current synthetic strategies for related heterocyclic compounds often involve multi-step processes with low yields. Future research could pivot towards multicomponent reactions (MCRs), which offer significant advantages by combining three or more reactants in a single step, thereby reducing waste and improving efficiency. nih.gov The development of innovative synthetic approaches is crucial for creating diverse libraries of new heterocyclic derivatives. nih.gov
Furthermore, the principles of green chemistry are expected to be central to new synthetic explorations. This includes the use of sustainable solvents, catalysts, and energy sources like microwave irradiation to accelerate reactions and reduce environmental impact. organic-chemistry.org For instance, catalyst-free syntheses of triaryl imidazoles in room temperature ionic liquids have been reported, showcasing a move away from harsh reaction conditions. organic-chemistry.org Exploring enzymatic or chemo-enzymatic routes could also provide highly selective and sustainable pathways to this compound.
Table 1: Potential Sustainable Approaches for Synthesis
| Methodology | Potential Advantage | Relevance to this compound |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, molecular diversity. | Rapid generation of a library of analogs for screening. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. | Efficient synthesis of the core imidazole (B134444) structure. |
| Catalysis (e.g., Zirconium(IV) chloride) | High efficiency and selectivity in forming fused-ring systems. | Could be adapted for N-amination or functionalization. nih.gov |
| Green Solvents (e.g., Ionic Liquids) | Low volatility, recyclability, potential for catalyst-free reactions. | Minimizing the environmental footprint of the synthesis process. |
Advanced Computational Design of this compound Analogs for Targeted Properties
Computational chemistry and in silico design represent powerful tools for accelerating the discovery of novel therapeutic agents. ijcrt.org For this compound, these methods can be employed to design analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govfrontiersin.org Techniques like molecular docking can predict the binding affinity of designed analogs to specific biological targets, while molecular dynamics (MD) simulations provide insights into the stability of the ligand-protein complex. nih.gov
A key aspect of this research will be the use of Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools will be vital in the early stages to filter out compounds with undesirable properties, saving time and resources. frontiersin.org By systematically modifying the 2-propyl group, the N-amino substituent, or the imidazole core, computational models can guide the synthesis of analogs with a higher probability of success for specific applications, such as enzyme inhibition or receptor modulation. nih.govrsc.org
Identification of New Molecular Targets and Biological Activities
The imidazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govjchemrev.comlongdom.org A critical future direction for this compound is the systematic screening against various biological targets to uncover its therapeutic potential.
Initial research would involve broad-based phenotypic screening to identify any effects on cell proliferation, microbial growth, or inflammatory pathways. imedpub.com Following any identified activity, target deconvolution studies would be necessary to pinpoint the specific molecular targets, which could include enzymes like kinases, cyclooxygenases, or topoisomerases, or receptors involved in cell signaling. nih.govnih.gov Given that many imidazole-containing drugs target enzymes, investigating the inhibitory potential of this compound against well-known enzyme families is a logical starting point. nih.gov The unique N-amino group may confer novel binding properties and selectivities compared to other substituted imidazoles.
Development of Comprehensive Structure-Activity Relationship Models for Specific Applications
Once a biological activity and a molecular target for this compound are identified, the development of comprehensive Structure-Activity Relationship (SAR) models will be essential. SAR studies involve synthesizing a series of analogs and evaluating how systematic structural modifications affect their biological activity. mdpi.comnih.gov
For this compound, key structural modifications would include:
Varying the length and branching of the 2-alkyl chain: To probe the size and nature of the binding pocket.
Substituting the N-amino group: Introducing different functional groups to alter hydrogen bonding capacity and electronic properties.
Functionalizing the C4 and C5 positions of the imidazole ring: To explore additional interaction points with the target.
Table 2: Hypothetical SAR Exploration for a Target
| Structural Modification on this compound | Rationale | Desired Outcome |
|---|---|---|
| Replace 2-propyl with cyclic alkyl groups | Explore conformational constraints and hydrophobic interactions. | Increased binding affinity and selectivity. |
| Acylate or alkylate the 1-amino group | Modulate hydrogen bonding and steric bulk. | Optimize ligand-target interactions. |
| Introduce substituents at C4/C5 position | Probe for additional binding pockets or interactions. | Enhance potency and target engagement. |
| Introduce electron-withdrawing/donating groups | Alter the electronic properties of the imidazole ring. | Fine-tune binding and pharmacokinetic properties. |
Expanding Applications in Catalysis and Advanced Materials Science
Beyond pharmacology, the imidazole core is a fundamental building block in materials science and catalysis. lifechemicals.com Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are highly effective ligands for various metal-mediated catalytic reactions. lifechemicals.com The unique structure of this compound could be exploited to develop novel NHC ligands with distinct steric and electronic properties.
In materials science, imidazole and its derivatives are used to create polymers, ionic liquids, and corrosion inhibitors. researchgate.netresearchgate.net The N-amino group on this compound provides an additional site for polymerization or functionalization, potentially leading to the development of advanced materials with unique thermal, electronic, or self-assembly properties. researchgate.net Future research could explore its use as a monomer for creating novel poly-imidazoles or as a component in the design of functional ionic liquids.
Methodological Advancements in Analytical Characterization for Complex Systems
As research into this compound progresses, the development of robust and sensitive analytical methods for its detection and characterization will be paramount. This is particularly important for studying its behavior in complex biological or environmental systems. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of small molecules in various matrices. researchgate.net
Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including 2D NMR (COSY, HSQC, HMBC), will be indispensable for unambiguous structure elucidation of the parent compound and its synthetic analogs. mdpi.com For solid-state characterization, techniques such as X-ray crystallography will be crucial for determining the precise three-dimensional structure, which is vital for understanding intermolecular interactions and for validating computational models. mdpi.com The development of standardized analytical protocols will ensure the reliability and reproducibility of research findings across different laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
